molecular formula C23H23F3N4O2 B5067013 1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No.: B5067013
M. Wt: 444.4 g/mol
InChI Key: RROZYDNSGPPKKR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenylethyl group, a 1,2,3-triazole ring, a carbonyl group, a trifluoromethyl group, and a piperidinol group . These groups are common in many biologically active compounds and drugs .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group could undergo keto-enol tautomerism , and the benzylic position could undergo free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could make the compound highly soluble in water and other polar solvents .

Future Directions

Future research could focus on exploring the biological activities of the compound and developing synthetic routes for its production. The compound’s structure suggests it could have potential as a therapeutic agent, given the wide range of biological activities exhibited by compounds with similar structures .

Properties

IUPAC Name

[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-[1-(2-phenylethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-4-7-18(15-19)22(32)10-13-29(14-11-22)21(31)20-16-30(28-27-20)12-9-17-5-2-1-3-6-17/h1-8,15-16,32H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROZYDNSGPPKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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